Chlorasquin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18921-73-8 |
|---|---|
Molecular Formula |
C20H19ClN6O5 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H19ClN6O5/c21-16-10(3-6-12-15(16)17(22)27-20(23)26-12)8-24-11-4-1-9(2-5-11)18(30)25-13(19(31)32)7-14(28)29/h1-6,13,24H,7-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t13-/m0/s1 |
InChI Key |
GWIBVUFMBFNYLT-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chlorasquin; Ccnsc 529,861; Ccnsc-529,861; Ccnsc529,861; SK 29861; SK-29861; SK29861; NSC 529861; NSC-529861; NSC529861; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Chlorasquin
Established Synthetic Pathways for Chlorasquin
The established synthetic routes for quinazoline (B50416) derivatives, relevant to the production of this compound, often involve the cyclization of appropriately functionalized aromatic precursors. The specific architecture of this compound suggests synthetic strategies akin to those used for other antifolate compounds.
While a definitive "original" synthesis protocol for this compound was not specifically detailed as a historical account in the reviewed literature, its chemical structure indicates probable synthetic approaches based on the established chemistry of quinazolines and antifolates. Common methods for constructing the quinazoline core involve reactions of 2-aminobenzonitriles, 2-aminobenzophenones, or 2-aminoaryl alcohols with suitable reagents to form the bicyclic system. Current time information in Bangalore, IN.nih.govujpronline.comfrontiersin.orggoogle.comfrontiersin.orgmdpi.comasianpubs.orgresearchgate.netnih.gov
The synthesis of the 2,4-diaminoquinazoline moiety, a key feature of this compound, can be achieved through the reaction of 2-fluorobenzonitriles with guanidine (B92328) carbonate. drugbank.com The attachment of the aminobenzoyl-L-aspartic acid side chain likely involves coupling reactions, analogous to the synthesis of 5,8-dideaza analogues of folic acid where a 2-amino-6-(bromomethyl)-4-hydroxyquinazoline (B1497121) reacts with a protected aminobenzoyl-L-glutamate derivative. nih.gov A plausible route for this compound would involve coupling a substituted 2,4-diaminoquinazolin-6-ylmethyl bromide with a protected 4-aminobenzoyl-L-aspartic acid, followed by deprotection. The synthesis of N-[p-(((2,4-diamino-5-chloro-6-quinazolinyl)methyl)amino)benzoyl]-L-aspartic acid (this compound) has been mentioned in the context of classical antifolate analogues. nih.govgoogle.com
Modifications to these foundational protocols frequently involve altering catalysts, solvents, or reaction conditions to enhance efficiency, improve yields, or facilitate the introduction of specific substituents. Multicomponent reactions (MCRs) have also emerged as valuable tools for the synthesis of functionalized quinazolines, offering advantages in terms of atom economy and streamlined synthesis. Current time information in Bangalore, IN.ujpronline.comasianpubs.orgopenmedicinalchemistryjournal.com
Optimization efforts in quinazoline synthesis are directed towards accelerating reaction rates, maximizing product yields, and minimizing the formation of undesired byproducts. This typically involves a systematic investigation of various reaction parameters, including the choice of catalyst (e.g., Lewis acids, transition metal complexes, organocatalysts), solvent, temperature, and reaction duration. frontiersin.orgfrontiersin.orgmdpi.comnih.govbeilstein-journals.orgjournalirjpac.com
For example, studies focusing on the optimization of 4-methylquinazoline (B149083) synthesis have identified specific catalysts and conditions that lead to improved yields. journalirjpac.com The impact of varying temperature and catalyst on reaction yield has been demonstrated in the synthesis of benzimidazo[1,2-c]quinazolines. beilstein-journals.org
Optimization studies often generate data illustrating the effect of different conditions on reaction outcomes. A representative example, adapted from research on benzimidazo[1,2-c]quinazoline (B3050141) synthesis, is shown below:
| Entry | Cu Salt | Temperature (°C) | Solvent | Yield (%) |
| 1 | CuI | rt | DMSO | 37 |
| 2 | CuI | 40 | DMSO | 72 |
| 3 | CuI | 60 | DMSO | 98 |
| 5 | Cu(OTf)2 | 60 | DCE | Lower |
| 6 | CuBr | 60 | DCE | Lower |
| 7 | CuCl | 60 | DCE | Lower |
| 8 | Cu(OTf)2 | 60 | DMSO | Lower |
| 9 | CuBr | 60 | DMSO | Lower |
Note: This table illustrates the general principle of reaction optimization in quinazoline synthesis and is based on data from a study on benzimidazo[1,2-c]quinazoline synthesis. Specific conditions and yields will vary depending on the target molecule. beilstein-journals.org
Exploration of this compound Analogues and Derivatives
The development of analogues and derivatives of this compound involves targeted structural modifications to investigate the impact of these changes on the compound's properties. This includes alterations to the quinazoline core, the linker region, and the terminal amino acid.
5,8-Dideaza quinazoline analogues are a class of compounds that mimic the structure of folic acid and related antifolates but feature a quinazoline core instead of the pteridine (B1203161) system, lacking nitrogen atoms at positions 5 and 8. researchgate.netdrugbank.comnih.govresearchgate.netnih.govnih.gov The synthesis of these analogues is an important area of chemical research.
General synthetic strategies for 5,8-dideaza analogues typically involve the construction of the substituted quinazoline ring, followed by the coupling with an aminobenzoyl-L-glutamic acid or L-aspartic acid moiety. For instance, the synthesis of 5,8-dideazafolic acid and its analogues can be achieved by reacting a 2-amino-4-hydroxyquinazoline derivative with a protected 4-aminobenzoyl-L-glutamic acid. nih.gov The introduction of substituents on the quinazoline core, such as a chloro group at position 5 in compounds like 5-chloro-5,8-dideazafolic acid and 5-chloro-5,8-dideazaaminopterin, has been reported. nih.govnih.gov These syntheses often require multi-step sequences, building the quinazoline ring from appropriately substituted starting materials and then performing coupling reactions to attach the side chain. The synthesis of 5-trifluoromethyl-5,8-dideazafolic acid and its isomer also involves multi-step approaches starting from substituted benzonitriles to form the quinazoline core before the side chain is introduced. drugbank.comresearchgate.net
The creation of substituted quinazoline derivatives, including those structurally related to this compound, is a common approach to fine-tune their biological properties. Substituents can be strategically placed on the quinazoline ring, the linker, or the terminal amino acid residue.
Synthetic methodologies enable the incorporation of a diverse array of functional groups, such as halogens, alkyl groups, aryl groups, and various heterocyclic systems. Current time information in Bangalore, IN.nih.govgoogle.comfrontiersin.orgmdpi.comresearchgate.netnih.govbeilstein-journals.orgresearchgate.netnih.govresearchgate.netresearchgate.net Research has explored quinazoline antifolates with alkyl, substituted alkyl, and aryl substituents at the C2 position of the quinazoline ring. researchgate.net Methods for synthesizing 4-substituted quinazoline derivatives include the reaction of 2-aminobenzophenones with thiourea. nih.govgoogle.com Transition-metal-catalyzed reactions, such as copper-catalyzed cascade reactions, have proven effective for synthesizing substituted quinazolines with a variety of functional groups. frontiersin.orgmdpi.com
The specific placement and chemical nature of substituents can significantly influence the compound's interaction with biological targets. For example, the presence of a chlorine atom at position 5 in 2,4-diamino quinazoline analogues has been shown to impact their growth inhibitory potency. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including quinazoline derivatives, with the goal of reducing environmental impact and promoting sustainability. These approaches focus on minimizing or eliminating the use and generation of hazardous substances.
Several green chemistry techniques have been successfully implemented in the synthesis of quinazolines. Multicomponent reactions (MCRs) are a key strategy, as they reduce waste by combining multiple reactants in a single synthetic step. Current time information in Bangalore, IN.ujpronline.comasianpubs.orgopenmedicinalchemistryjournal.com Ionic liquids have been investigated as environmentally friendly alternatives to traditional organic solvents, offering advantages such as recyclability and enhanced reaction efficiency in quinazoline synthesis. Current time information in Bangalore, IN.frontiersin.orgresearchgate.netopenmedicinalchemistryjournal.com Microwave irradiation is another technique used to accelerate quinazoline synthesis, leading to shorter reaction times and potentially improved yields. Current time information in Bangalore, IN.ujpronline.comresearchgate.netopenmedicinalchemistryjournal.com
The development of metal-free catalytic systems represents a significant step towards reducing the environmental burden associated with metal catalysts in quinazoline synthesis. nih.govnih.gov Visible light-driven photocatalysis, utilizing sensitized titanium dioxide nanoparticles, offers a green approach that harnesses renewable energy and avoids the use of toxic reagents. ujpronline.com Additionally, low melting mixtures, such as combinations of sugar, urea, and salt, have been explored as inexpensive, non-toxic, and biodegradable reaction media for catalyst-free quinazoline synthesis. frontiersin.org
These green chemistry approaches provide promising and sustainable alternatives to conventional synthetic methods for the preparation of quinazoline derivatives.
Development of Sustainable Synthetic Routes
Based on the currently available search results, there is no specific information detailing the development of sustainable synthetic routes for the production of this compound. Research mentioning the synthesis of this compound appears to predate the widespread emphasis on green chemistry principles and the development of sustainable methodologies in chemical synthesis. Therefore, information regarding efforts to minimize environmental impact, utilize renewable resources, or develop atom-economical processes specifically for this compound is not present in the provided sources.
Molecular Mechanism of Action and Biochemical Interactions of Chlorasquin
Dihydrofolate Reductase (DHFR) Inhibition by Chlorasquin
The primary mechanism of action of this compound lies in its ability to inhibit the enzyme dihydrofolate reductase. DHFR plays a critical role in the folate metabolic pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are fundamental components of DNA. By inhibiting DHFR, this compound effectively halts this process, leading to a depletion of the nucleotide precursors necessary for DNA replication and repair.
Specificity and Potency Against DHFR Enzymes
While specific inhibitory concentration (IC50) values for this compound against DHFR from various species remain to be extensively documented in publicly available literature, its classification as a potent antifolate suggests a high affinity for the enzyme. The efficacy of DHFR inhibitors can vary significantly depending on the species from which the enzyme is derived. For instance, the development of antimicrobial and antiprotozoal DHFR inhibitors relies on exploiting the structural differences between the DHFR enzymes of the host and the pathogen to achieve selective toxicity. Further research is needed to fully characterize the specificity and potency of this compound against a broad spectrum of DHFR enzymes.
Comparative Analysis with Other Folate Antagonists
This compound's inhibitory action can be contextualized by comparing it to other well-known folate antagonists, such as methotrexate (B535133) and pyrimethamine. A 1977 study by Jackson and Niethammer provided valuable insights into the comparative effects of these compounds. While direct comparative IC50 values for DHFR inhibition were not presented, the study did assess the impact of these inhibitors on DHFR activity at different pH levels.
The research also highlighted a key difference in the enzymatic targets of these compounds. While both this compound and methotrexate inhibit DHFR, the study revealed that this compound also acts as a noncompetitive inhibitor of thymidylate synthetase, another crucial enzyme in the DNA synthesis pathway. The reported inhibition constant (Ki) for this compound against thymidylate synthetase was approximately 4.9 x 10⁻⁶ M. In contrast, methotrexate was found to be a noncompetitive inhibitor of the same enzyme with an approximate Ki value of 4.5 x 10⁻⁵ M, indicating that this compound is a more potent inhibitor of thymidylate synthetase than methotrexate under the studied conditions.
| Compound | Target Enzyme(s) | Inhibition Constant (Ki) against Thymidylate Synthetase |
| This compound | Dihydrofolate Reductase, Thymidylate Synthetase | ~ 4.9 x 10⁻⁶ M |
| Methotrexate | Dihydrofolate Reductase, Thymidylate Synthetase | ~ 4.5 x 10⁻⁵ M |
Cellular and Subcellular Effects of this compound
The inhibition of DHFR by this compound triggers a cascade of cellular and subcellular events, primarily impacting folate metabolism and, consequently, DNA synthesis.
Impact on Folate Metabolism Pathways
By blocking the reduction of dihydrofolate to tetrahydrofolate, this compound disrupts the entire folate cycle. This leads to an accumulation of dihydrofolate and a depletion of the various tetrahydrofolate derivatives required for one-carbon transfer reactions. These reactions are vital for the synthesis of purines and the methylation of deoxyuridine monophosphate to form thymidine (B127349) monophosphate, a key component of DNA. The disruption of these fundamental metabolic pathways ultimately leads to the cessation of cell growth and division.
Interference with Deoxyribonucleic Acid (DNA) Synthesis
The ultimate consequence of DHFR inhibition by this compound is the profound interference with the synthesis of deoxyribonucleic acid (DNA). The depletion of purine (B94841) and thymidylate pools, which are direct results of the stalled folate cycle, deprives the cell of the necessary building blocks for DNA replication. Without these essential components, DNA synthesis cannot proceed, leading to cell cycle arrest and, ultimately, cell death, particularly in rapidly proliferating cells that have a high demand for DNA precursors.
Receptor/Enzyme Binding Kinetics and Thermodynamics
Detailed research findings on the specific receptor and enzyme binding kinetics and thermodynamics of this compound are not extensively available in the current body of scientific literature. Understanding these parameters, such as the association and dissociation rate constants (kon and koff), the equilibrium dissociation constant (Kd), and the thermodynamic drivers of binding (enthalpy and entropy changes), is crucial for a complete understanding of its mechanism of action and for the rational design of more potent and selective inhibitors. Further research in this area would provide invaluable insights into the precise molecular interactions between this compound and its target enzyme, DHFR.
Quantitative Characterization of Binding Affinity (Kd, Ki)
A quantitative measure of the binding affinity of a compound to its molecular target is crucial for understanding its potency and specificity. This is often expressed by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.
Currently, specific Kd or Ki values for the binding of this compound to any specific molecular target are not available in the public scientific literature. However, for the closely related compound Cloxyquin, its activity as an activator of the two-pore domain potassium channel TRESK (KCNK18) has been characterized. While a direct binding affinity (Kd) has not been reported, a functional potency measure, the half-maximal effective concentration (EC50), has been determined. In a thallium flux assay, Cloxyquin activated TRESK channels with an EC50 of 3.8 μM. nih.gov In whole-cell patch-clamp electrophysiology experiments on homodimeric wild-type hTRESK channels, Cloxyquin demonstrated an EC50 value of 64 ± 11 µM. nih.gov It is important to note that EC50 is a measure of the concentration required to elicit half of the maximal response in a functional assay and is not a direct measure of binding affinity (Kd).
Table 1: Potency of Cloxyquin on hTRESK Channels
| Parameter | Value | Assay Method |
|---|---|---|
| EC50 | 3.8 μM | Thallium Flux Assay nih.gov |
Association and Dissociation Rate Constants (kon, koff)
The binding of a ligand to its receptor is a dynamic process characterized by the association rate constant (kon) and the dissociation rate constant (koff). The kon describes the rate at which the ligand binds to the target, while the koff describes the rate at which the ligand-target complex dissociates. The ratio of koff to kon determines the dissociation constant (Kd).
Detailed kinetic studies determining the specific kon and koff values for the interaction of this compound or the related compound Cloxyquin with their molecular targets are not currently available in the published literature. Such studies would provide deeper insights into the binding kinetics and the residence time of the compound on its target.
Exploration of Allosteric or Multi-site Binding Mechanisms
Recent research has elucidated that Cloxyquin acts as an allosteric modulator of the human TWIK-related spinal cord K+ channel (hTRESK). nih.govnih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's activity.
Studies have identified the binding site of Cloxyquin at the interface between the M2 and M4 transmembrane helices of the hTRESK channel. nih.govresearchgate.netresearchgate.net As hTRESK is a homodimer, it possesses two identical potential binding sites for Cloxyquin. The binding of Cloxyquin to this allosteric site is proposed to stabilize the inner selectivity filter of the channel. nih.govnih.govresearchgate.netresearchgate.net This stabilization facilitates the conduction of potassium ions, leading to channel activation. nih.gov This allosteric mechanism is consistent with the observation that Cloxyquin's effect is independent of the direct Ca2+/calcineurin stimulatory pathway of TRESK. nih.gov
Evidence for a multi-site binding mechanism comes from studies on heterodimeric tandem hTRESK channels. When one of the two Cloxyquin binding sites is mutated to be non-functional, the maximal effect (Emax) of Cloxyquin is significantly reduced, suggesting that the binding of two molecules may be required to achieve the full stimulatory effect. nih.gov
Identification of Off-Target Interactions and Selectivity Profiling
Selectivity is a critical aspect of drug action, and understanding a compound's interactions with unintended targets ("off-targets") is essential. A comprehensive selectivity profile helps to anticipate potential side effects and to understand the full pharmacological profile of a molecule.
Specific off-target interaction studies and a comprehensive selectivity profile for this compound are not publicly available. For the related compound Cloxyquin, it has been shown to be selective for TRESK channels over other tested potassium channels. nih.gov
The broader class of compounds to which this compound may belong, the 8-hydroxyquinolines (which includes Chlorquinaldol), are known to have a wider spectrum of activity. Chlorquinaldol, for instance, exhibits broad antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. drugbank.comnih.gov The mechanism for this antimicrobial action is thought to be multifactorial, potentially involving the chelation of metal ions that are essential for microbial enzyme function and the disruption of microbial DNA replication. nih.govpatsnap.com This suggests that if this compound shares structural similarities with Chlorquinaldol, it might also interact with a range of microbial targets. However, without specific experimental data, this remains speculative.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Not specified |
| Cloxyquin | C9H6ClNO |
| Chlorquinaldol | C10H7Cl2NO |
| Potassium | K |
Structure Activity Relationship Sar Studies of Chlorasquin and Its Analogues
Elucidation of Pharmacophoric Requirements for DHFR Inhibition
The interaction of quinazoline-based compounds like Chlorasquin with the DHFR enzyme is dependent on specific structural features, defining the pharmacophore required for effective inhibition.
Role of the Quinazoline (B50416) Core in Biological Activity
The quinazoline core is a fundamental structural element present in this compound and many other DHFR inhibitors researchgate.netwikipedia.orgnih.govasm.orgrsc.orgsemanticscholar.orgresearchgate.netpageplace.de. This bicyclic heterocyclic system is crucial for binding to the active site of the DHFR enzyme. The presence and specific substitution pattern of the quinazoline moiety are key determinants of inhibitory activity nih.govrsc.orgsemanticscholar.orgresearchgate.net. Studies on various quinazoline derivatives have consistently highlighted the importance of this core scaffold for establishing productive interactions within the enzyme's binding pocket nih.govrsc.orgsemanticscholar.org.
Influence of Peripheral Substituents on Potency and Selectivity
The substituents attached to the quinazoline core and any associated side chains significantly modulate the potency and selectivity of DHFR inhibitors, including this compound analogues nih.govrsc.orgsemanticscholar.orgresearchgate.netpageplace.deacs.orgresearchgate.net. This compound, being a classical analogue of folic acid, incorporates a side chain similar to the p-aminobenzoyl-L-glutamic acid tail found in natural folates and antifolates like Methotrexate (B535133) scispace.comresearchgate.net. Modifications within this region, sometimes referred to as "Region B" in the context of classical antifolates, can substantially impact the compound's interaction with DHFR and its ability to be transported into cells pageplace.de.
Specific positions on the quinazoline ring (e.g., C2, C3, C4, C5, C6) are amenable to substitution, and the electronic and steric properties of these substituents influence binding affinity nih.govrsc.orgsemanticscholar.orgresearchgate.netacs.org. For instance, the nature of groups at positions 2, 3, and 6 on the quinazolinone nucleus has been shown to contribute to DHFR inhibition nih.gov. The presence of an aminophenyl group at the C-4 position and small lipophilic groups at the C-2 position of the quinazoline can enhance activity semanticscholar.org. Electron-releasing fragments at the C-5 and/or C-6 positions may also increase activity semanticscholar.org. The introduction of heteroaryl moieties in the side chain has also been explored to influence activity researchgate.net.
Research findings illustrate the impact of these substitutions. For example, studies on Cryptosporidium parvum DHFR-TS and human DHFR showed that this compound is a potent inhibitor of both enzymes. nih.gov. The IC50 values demonstrate its inhibitory strength across different DHFR enzymes. nih.gov
| Compound | C. parvum DHFR-TS Type I IC50 (µM) | C. parvum DHFR-TS Type II IC50 (µM) | Human DHFR IC50 (µM) |
|---|---|---|---|
| This compound | 0.001 | 0.0007 | 0.0009 |
Table 1: Inhibitory Activity (IC50 values) of this compound against different DHFR enzymes. nih.gov
This data suggests that the specific arrangement of the quinazoline core and its associated side chain in this compound allows for potent binding to DHFR enzymes from different sources.
Rational Design of Novel this compound Derivatives
Rational design strategies for developing novel this compound derivatives are guided by the understanding of SAR, aiming to synthesize compounds with improved therapeutic properties.
Targeted Modifications for Improved Therapeutic Index
Improving the therapeutic index involves enhancing the compound's efficacy against the target (e.g., pathogen or cancer cells) while minimizing toxicity to host cells. For DHFR inhibitors, this often means achieving selective inhibition of the target enzyme over the human enzyme nih.gov. Rational design involves targeted modifications to the this compound structure based on SAR data to exploit subtle differences in the active sites of different DHFR enzymes nih.gov. By understanding how specific substituents interact with amino acid residues in the binding pocket, chemists can design analogues predicted to bind more favorably to the target enzyme nih.gov.
Strategies for Enhancing Enzyme-Specific Selectivity
Strategies for enhancing enzyme-specific selectivity focus on introducing structural features that promote preferential binding to the target DHFR (e.g., parasitic, bacterial, or cancer-specific DHFR) compared to human DHFR nih.gov. This can involve modifying the peripheral substituents to create steric or electronic complementarity with unique features of the target enzyme's active site that are absent in the human enzyme nih.govacs.orgnih.gov. While this compound itself shows potent inhibition against both C. parvum and human DHFR nih.gov, the rational design of analogues seeks to shift this balance towards the target enzyme. The available SAR data for quinazoline derivatives indicates that modifications at various positions can influence selectivity nih.govrsc.orgsemanticscholar.orgresearchgate.netpageplace.deacs.orgresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical approach to correlate structural properties of a series of compounds with their biological activity acs.org. For quinazoline-based DHFR inhibitors, QSAR studies aim to build predictive models that can guide the design of new, more potent, or selective analogues acs.org.
A QSAR investigation of quinazolines as inhibitors of rat liver DHFR utilized molecular shape analysis (MSA) to correlate structural features with inhibitory activity acs.org. This study demonstrated that the shape similarity of quinazolines to a reference compound (a diaminotriazine) in its presumed active conformation could quantitatively explain their activity acs.org. The correlation equations developed in such studies highlight the importance of specific steric and electronic descriptors derived from the molecular structure in determining inhibitory potency acs.org. By applying QSAR models, researchers can predict the activity of novel, unsynthesized this compound derivatives, prioritizing the most promising candidates for synthesis and biological evaluation.
| Structural Descriptor (Example) | Correlation with Activity (Illustrative) | Reference |
| Molecular Shape (Overlap Volume) | Positive Correlation | acs.org |
| Substituent Electronic Effects | Varies by Position and Substituent Type | rsc.orgsemanticscholar.org |
| Substituent Steric Effects | Varies by Position and Substituent Type | semanticscholar.orgacs.org |
Table 2: Illustrative Examples of Structural Descriptors Used in QSAR Studies of Quinazoline DHFR Inhibitors. rsc.orgsemanticscholar.orgacs.org
These models contribute to a more efficient drug discovery process by providing a theoretical basis for structural modifications.
Development of Predictive Models for Biological Activity
The development of predictive models for biological activity is a critical component of modern drug discovery, aiming to forecast the activity of new compounds based on their chemical structures. numberanalytics.comnih.govnih.gov These models can help prioritize synthesis efforts, reduce experimental costs, and accelerate the identification of promising drug candidates. Predictive models rely on establishing a mathematical relationship between the structural properties of molecules (represented by molecular descriptors) and their measured biological activities.
Molecular descriptors are numerical values that encode various aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Examples include molecular weight, XLogP (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and various topological or pharmacophore descriptors. These descriptors are calculated computationally for a set of compounds with known biological activity.
The process of developing a predictive model typically involves:
Data Collection: Gathering a dataset of compounds and their experimentally determined biological activities against a specific target or assay.
Descriptor Calculation: Computing molecular descriptors for each compound in the dataset.
Model Training: Using a statistical or machine learning algorithm to build a model that correlates the molecular descriptors with the biological activity.
Model Validation: Evaluating the model's performance on an independent set of compounds to ensure its predictive power.
While specific published predictive models for the biological activity of this compound were not identified in the consulted literature, such models could be developed if sufficient activity data for this compound and its analogues were available. The structural features of this compound could be translated into a range of molecular descriptors, which would then serve as inputs for model training.
A hypothetical dataset for training a predictive model for this compound analogue activity could include computed descriptors and quantitative activity data:
| Compound | Molecular Weight | XLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Hypothetical IC₅₀ (nM) |
| This compound | 458.8 | 1.4 | 6 | 11 | 15 |
| Analogue A | 442.8 | 1.2 | 6 | 11 | 50 |
| Analogue B | 430.8 | 1.1 | 5 | 10 | 250 |
| Analogue C | 415.8 | 1.6 | 5 | 9 | 100 |
This table presents hypothetical data to illustrate the type of input used for developing predictive models. The molecular weight and XLogP for this compound are based on predicted values from a consulted source. uni.lu
Application of Machine Learning in SAR Analysis
Machine learning (ML) techniques have become increasingly valuable in SAR analysis and drug discovery, offering powerful tools to identify complex relationships between chemical structures and biological activities that may not be apparent through traditional methods. numberanalytics.combiorxiv.org ML algorithms can process high-dimensional data, learn intricate patterns, and build robust predictive models.
In the context of SAR, ML can be applied in several ways:
Building Predictive Models: ML algorithms such as regression (for predicting quantitative activity) and classification (for predicting qualitative activity, e.g., active/inactive) can be trained on datasets of compounds and their activities to create models capable of predicting the activity of new, untested molecules.
Identifying Key Structural Features: ML models can help identify which molecular descriptors or structural fragments are most important for biological activity, providing insights into the underlying SAR.
De Novo Design: Generative ML models can be used to design novel molecules with predicted desired activity profiles based on learned SAR principles.
For this compound and its analogues, ML could be applied to the hypothetical datasets described in the previous sections. For example, a classification model could be trained to predict whether a this compound analogue is "Active" or "Inactive" based on its molecular descriptors. A regression model could be trained to predict a quantitative measure of activity, such as IC₅₀. numberanalytics.com
The application of ML in the SAR analysis of this compound would involve:
Data Preparation: Curating a dataset of this compound analogues with known biological activity and calculating relevant molecular descriptors.
Algorithm Selection: Choosing appropriate ML algorithms based on the nature of the data and the prediction task (e.g., support vector machines, random forests, neural networks). irojournals.com
Model Training and Optimization: Training the selected ML model on the prepared data and optimizing its parameters for best performance.
Interpretation: Analyzing the trained model to understand which structural features contribute most to the predicted activity.
While specific published applications of machine learning for the SAR analysis of this compound were not found in the consulted literature, the general principles and techniques of ML in SAR are well-established and could be applied to this compound if relevant experimental data becomes available. numberanalytics.comnih.govbiorxiv.org
A hypothetical illustration of data used for ML in SAR could be:
| Compound | Descriptor 1 | Descriptor 2 | ... | Descriptor N | Hypothetical Activity Class |
| This compound | Value 1.1 | Value 1.2 | ... | Value 1.N | Active |
| Analogue A | Value 2.1 | Value 2.2 | ... | Value 2.N | Active |
| Analogue B | Value 3.1 | Value 3.2 | ... | Value 3.N | Inactive |
| Analogue C | Value 4.1 | Value 4.2 | ... | Value 4.N | Active |
This table represents a simplified hypothetical dataset where molecular descriptors are used as features to train an ML model to classify compounds based on their hypothetical activity.
Advanced Analytical and Spectroscopic Characterization of Chlorasquin
Chromatographic Methodologies for Analysis and Purification
Chromatographic techniques are fundamental in the analysis of chemical compounds, enabling the separation of a target analyte from a mixture. This is critical for both assessing purity and isolating the compound for further study.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. It is particularly well-suited for analyzing polar and less volatile compounds, which aligns with the characteristics of Chlorasquin based on its structure. HPLC operates by pumping a liquid mobile phase through a stationary phase packed in a column. The separation is achieved based on differential interactions between the analyte, the stationary phase, and the mobile phase. Various stationary phases (e.g., C18) and mobile phase compositions (often mixtures of buffers and organic solvents like methanol (B129727) or acetonitrile) can be employed to optimize separation. nih.govnih.govmdpi.com Detection is commonly performed using UV-Visible spectroscopy, fluorescence detection, or mass spectrometry. nih.govnih.govmdpi.com The application of high-pressure liquid chromatography has been noted for the characterization of analogues, highlighting its resolving power for related compounds. scispace.com While HPLC is a standard method for analyzing compounds like this compound, specific details regarding the optimal stationary phase, mobile phase composition, flow rate, and detection wavelength specifically for the analysis of this compound were not found in the provided search results.
Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds. In GC, the mobile phase is an inert gas, and the separation occurs based on the differential partitioning of analytes between the stationary phase (a liquid or solid coating on the inside of the column) and the gas phase, driven by temperature programming. rsisinternational.orgresearchgate.net Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), combine the separation power of GC with the detection and identification capabilities of mass spectrometry. rsisinternational.orgresearchgate.nethmdb.ca GC-MS is a powerful tool for identifying components in complex mixtures by matching their mass spectra to spectral libraries. rsisinternational.orgresearchgate.nethmdb.ca Given the molecular structure of this compound, which is relatively large and contains polar functional groups, it may not be sufficiently volatile for direct GC analysis without prior derivatization. Derivatization can increase volatility and thermal stability, making the compound amenable to GC. While GC-MS is a valuable technique for chemical analysis, specific applications or data pertaining to the GC or GC-MS analysis of this compound were not available in the provided search results.
Capillary Electrophoresis (CE) is a separation technique that uses an electric field to separate analytes based on their charge and size. It is particularly effective for separating charged species and offers high separation efficiency and low sample consumption. CE can be coupled with various detectors, including UV-Vis and mass spectrometry. Advanced separation techniques, such as ultra-high-performance liquid chromatography (UHPLC), offer faster analysis times and improved resolution compared to conventional HPLC. These techniques are valuable for analyzing complex samples and can be applied to the analysis of polar and ionizable compounds like this compound. While CE and other advanced separation techniques offer potential advantages for the analysis of this compound, specific research findings detailing their application to this particular compound were not found in the provided information.
Mass Spectrometry for Structural Elucidation and Metabolite Identification
Mass Spectrometry (MS) is an indispensable tool in chemical analysis, providing information about the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and, through fragmentation, gain insights into its structure.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, often with accuracy in the parts per million (ppm) range. This high accuracy allows for the determination of the elemental composition of a compound or its fragments. HRMS is crucial for confirming the molecular formula of a synthesized compound like this compound or identifying unknown substances. researchgate.net By comparing the experimentally determined exact mass to the theoretical exact mass calculated from a proposed elemental composition, the identity of a compound can be strongly supported. While HRMS is a standard technique for characterizing organic molecules, specific HRMS data (e.g., exact mass measurements, isotopic patterns) for this compound were not available in the provided search results. HRMS has been used to characterize related compounds. researchgate.net
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, with a fragmentation step in between. wikipedia.org In MS/MS, a precursor ion (typically the molecular ion or a protonated/deprotonated molecule) is selected and then subjected to fragmentation, often through collision-induced dissociation (CID). researchgate.netwikipedia.org The resulting fragment ions are then analyzed in a second mass analyzer, generating a fragmentation spectrum. wikipedia.org This spectrum provides a "fingerprint" of the molecule, with the m/z values of the fragments corresponding to specific structural subunits lost during fragmentation. libretexts.orgmiamioh.eduresearchgate.net Analysis of these fragmentation patterns can provide detailed information about the compound's structure and can be used to differentiate between isomeric compounds or identify metabolites. wikipedia.orglibretexts.orgmiamioh.eduresearchgate.net While MS/MS is a powerful technique for structural elucidation, specific MS/MS fragmentation data or proposed fragmentation pathways for this compound were not found in the provided search results.
Spectroscopic Techniques for Molecular Characterization
Spectroscopic methods are indispensable tools in the characterization of organic compounds like this compound, providing detailed information about their molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure of organic molecules by examining the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). youtube.com For a compound like this compound, ¹H NMR spectroscopy would provide information on the different types of hydrogen atoms present, their chemical environments, and their connectivity based on splitting patterns. The chemical shifts, integration of signals, and coupling constants obtained from a ¹H NMR spectrum are key to confirming the proposed structure. Similarly, ¹³C NMR spectroscopy would reveal the distinct carbon atoms within the molecule. While general literature indicates that compounds structurally related to this compound have been characterized by ¹H and ¹³C NMR researchgate.netresearchgate.net, specific NMR spectral data for this compound were not available in the conducted searches.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, producing a unique spectrum that serves as a molecular fingerprint. For this compound, IR spectroscopy would help confirm the presence of characteristic groups such as amine (N-H), carbonyl (C=O) from the carboxylic acid and amide functionalities, aromatic rings (C=C, C-H), and C-Cl bonds. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edutechnologynetworks.com This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb UV or visible light. msu.edu The quinazoline (B50416) and benzoyl moieties within the structure of this compound contain conjugated pi systems that would exhibit characteristic absorption bands in the UV-Vis spectrum. pageplace.demsu.edu The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are quantitative parameters obtained from UV-Vis spectroscopy that can be used for identification and quantification. technologynetworks.comacademicjournals.orgfdbio-rptu.dekit.edu UV-Vis spectroscopy is often used in the pharmaceutical industry for identification and quantitative analysis of compounds. technologynetworks.com While UV-Vis spectroscopy is a standard technique for characterizing such compounds researchgate.netpageplace.deresearchgate.nettechnologynetworks.comacademicjournals.orgfdbio-rptu.dekit.edu, specific UV-Vis spectral data for this compound were not found in the search results.
Development and Validation of Quantitative Analytical Methods
Quantitative analytical methods are essential for accurately determining the amount or concentration of this compound in a sample. The development and validation of these methods ensure their reliability and suitability for their intended purpose, following guidelines from regulatory bodies such as the ICH and FDA. biopharminternational.comnpra.gov.myajpaonline.comeuropa.euelementlabsolutions.comeuropa.euujpronline.comsps.nhs.uk
Method Linearity, Accuracy, and Precision
Method validation typically involves assessing several key performance characteristics, including linearity, accuracy, and precision. biopharminternational.comnpra.gov.myajpaonline.comeuropa.euelementlabsolutions.comeuropa.euujpronline.comsps.nhs.ukportal.gov.bdchula.ac.thnih.gov
Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a specified range. biopharminternational.comnpra.gov.myeuropa.euelementlabsolutions.comeuropa.euujpronline.comportal.gov.bd This is typically evaluated by preparing a series of standard solutions of this compound at different concentrations within the expected range and measuring their responses using the developed method. A calibration curve is then constructed by plotting the response versus the concentration, and the linearity is assessed by parameters such as the correlation coefficient (R²) and the y-intercept. A high correlation coefficient (typically > 0.99) indicates good linearity. portal.gov.bdnih.gov
Accuracy expresses the closeness of agreement between the value obtained by the method and the true value or an accepted reference value. biopharminternational.comnpra.gov.myajpaonline.comeuropa.euelementlabsolutions.comeuropa.euujpronline.comportal.gov.bdchula.ac.thnih.gov Accuracy is often determined by analyzing samples with known concentrations of this compound, such as spiked placebo samples or by comparison to a well-characterized independent procedure. biopharminternational.comajpaonline.comeuropa.eusps.nhs.uk The results are typically reported as percent recovery or the difference between the mean and the true value. biopharminternational.comajpaonline.comeuropa.eu
Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. biopharminternational.comnpra.gov.myajpaonline.comeuropa.euelementlabsolutions.comeuropa.euujpronline.comportal.gov.bdchula.ac.thnih.gov Precision can be evaluated at different levels: repeatability (intra-assay precision, under the same operating conditions over a short interval of time), intermediate precision (within-laboratory variations, e.g., different days, analysts, equipment), and reproducibility (between-laboratory variations). biopharminternational.comeuropa.eueuropa.eu Precision is usually expressed as the variance, standard deviation, or coefficient of variation (%CV or %RSD). biopharminternational.comeuropa.eusps.nhs.ukportal.gov.bd Low %RSD values indicate high precision. sps.nhs.ukportal.gov.bd
While the principles of assessing linearity, accuracy, and precision are well-established for analytical method validation biopharminternational.comnpra.gov.myajpaonline.comeuropa.euelementlabsolutions.comeuropa.euujpronline.comsps.nhs.ukportal.gov.bdchula.ac.thnih.gov, specific data demonstrating these parameters for a quantitative method for this compound were not found in the provided search results.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters, particularly for methods used to detect and quantify low levels of an analyte, such as impurities or degradation products of this compound. europa.euujpronline.comnih.govsepscience.comnih.govicp-forests.org
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected, but not necessarily quantified as an exact value. europa.euujpronline.comsepscience.comicp-forests.org It can be estimated based on the signal-to-noise ratio (typically 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ / S, where σ is the standard deviation of the response and S is the slope). europa.eunih.govsepscience.comicp-forests.orgyoutube.comchromforum.org
The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euujpronline.comnih.govsepscience.comicp-forests.org It is typically estimated at a signal-to-noise ratio of 10:1 or calculated as LOQ = 10 * σ / S. europa.eunih.govsepscience.comyoutube.comchromforum.org The LOQ should be validated by analyzing samples at the estimated LOQ concentration and demonstrating acceptable accuracy and precision (e.g., %RSD ≤ 10-20%). biopharminternational.comnih.govsepscience.comchromforum.org
Specific LOD and LOQ values for this compound were not available in the search results.
Computational Chemistry and Molecular Modeling of Chlorasquin
Docking and Molecular Recognition Studies
Prediction of Binding Modes within Enzyme Active Sites
Predicting how a molecule binds to the active site of an enzyme is a fundamental aspect of structure-based drug design. desertsci.comresearchgate.net For Chlorasquin, computational methods, such as molecular docking, are employed to predict its preferred orientation and conformation when bound to target enzymes like DHFR and TS. nih.govnih.gov These predictions are based on algorithms that evaluate the energy and geometric fit of the ligand within the enzyme's binding pocket. researchgate.net
Studies have indicated that this compound acts as a potent inhibitor of DHFR, binding more tightly at alkaline pH compared to Methotrexate (B535133). medchemexpress.com This suggests specific interactions within the DHFR active site that are influenced by pH, a phenomenon that can be investigated through molecular dynamics simulations and binding free energy calculations. Computational modeling can help visualize and understand the structural basis for this differential binding affinity. upc.edu
This compound has also been identified as a thymidylate synthetase inhibitor with an approximate Kᵢ value of 4.9 μM. medchemexpress.com Computational docking studies can predict the binding pose of this compound within the TS active site, identifying residues that are likely involved in the interaction and providing a structural hypothesis for its inhibitory activity.
Elucidation of Key Intermolecular Interactions
Understanding the specific intermolecular interactions between this compound and its target enzymes is crucial for deciphering the basis of its binding affinity and potential activity. Computational methods allow for the analysis of various types of interactions, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. rsc.orgpsu.edursc.orgchemrxiv.org
Molecular dynamics simulations can provide insights into the dynamic nature of these interactions over time, revealing the stability of the binding complex and identifying key residues that contribute significantly to the binding energy. upc.edu For a molecule like this compound, with its complex structure containing various functional groups, computational analysis can pinpoint which parts of the molecule are primarily responsible for anchoring it within the enzyme's active site. nih.gov For instance, identifying critical hydrogen bonds formed with specific amino acid residues in the active site of DHFR or TS can explain the potency and selectivity of this compound. cmu.ac.th
In Silico Prediction of Biological Activity and Selectivity
In silico methods are widely used to predict the biological activity and selectivity of compounds based on their chemical structure. way2drug.comnih.govactamedica.org These methods leverage large datasets of known active and inactive compounds and employ various algorithms, including machine learning and quantitative structure-activity relationships (QSAR). osdd.netnih.gov
For this compound, in silico predictions can provide an estimation of its potential activity against various biological targets and help assess its selectivity profile. While experimental validation is essential, these computational predictions can guide research efforts and prioritize further investigation.
Virtual Screening for Novel Ligands and Lead Optimization
Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential hits that are likely to bind to a specific biological target. osdd.netnih.gov The structure of this compound or its known activity profile can be used as a starting point for virtual screening campaigns to discover novel compounds with similar or improved properties. osdd.net
Lead optimization involves refining the structure of a promising hit compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.govbiosolveit.de Computational methods, such as molecular docking, molecular dynamics, and free energy calculations, are integral to this process. biorxiv.org By computationally modifying the structure of this compound and evaluating the impact on its binding affinity and interactions with target enzymes, researchers can design optimized analogs with potentially improved therapeutic profiles. biosolveit.debiorxiv.org
Development of Predictive Models for Structure-Based Drug Design
Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target to design or discover new ligands. desertsci.comupc.edu Predictive models are developed within SBDD to forecast the binding affinity, pose, and potential activity of compounds. nih.govoptibrium.com
For enzymes targeted by this compound, such as DHFR and TS, computational models can be built based on their known structures and interactions with ligands. These models can then be used to predict the behavior of this compound and its derivatives. upc.edu Techniques like molecular dynamics simulations and advanced scoring functions contribute to the development of more accurate predictive models, enabling a better understanding of the factors governing ligand-protein interactions and facilitating the design of more effective inhibitors. upc.eduarxiv.org
Computational studies on this compound, particularly focusing on its interactions with DHFR and TS, contribute to the broader understanding of antifolate mechanisms and structure-activity relationships within this class of compounds. The application of various computational techniques, from docking to molecular dynamics and in silico screening, provides valuable insights for rational drug design efforts targeting these enzymes.
In Vitro Metabolic Studies of Chlorasquin
Identification of Metabolic Pathways and Major Metabolites
Identifying the metabolic pathways and major metabolites of a compound involves incubating the compound with appropriate in vitro systems and analyzing the resulting transformation products using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). marshall.edud-nb.info This process helps to elucidate the sequence of enzymatic reactions the compound undergoes.
Specific data regarding the identified metabolic pathways and major metabolites of Chlorasquin were not found in the consulted literature.
Phase I and Phase II Biotransformation
Drug biotransformation typically occurs in two main phases: Phase I and Phase II. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the parent compound through oxidation, reduction, or hydrolysis, generally increasing its polarity. selvita.comnih.govresearchgate.netrroij.commdpi.comnih.gov Phase II reactions involve the conjugation of the Phase I metabolites or the parent compound with endogenous molecules such as glucuronic acid, sulfate, glutathione (B108866), amino acids, or acetate. selvita.comnih.govresearchgate.netrroij.commdpi.com These conjugation reactions usually result in more water-soluble compounds that are readily excreted. selvita.comnih.govrroij.com
Specific details on the Phase I and Phase II biotransformation of this compound were not identified in the available search results.
Role of Cytochrome P450 Enzymes and other Metabolic Enzymes
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the Phase I metabolism of a vast array of xenobiotics, including drugs. selvita.commdpi.commdpi.comnih.govuv.esnih.govnih.gov Other metabolic enzymes, such as flavin-containing monooxygenases (FMOs), hydrolases, UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), are also crucial in drug biotransformation, particularly in Phase II reactions. selvita.comnih.govresearchgate.netrroij.commdpi.comnih.gov In vitro studies using recombinant enzymes or selective enzyme inhibitors can help determine the specific enzymes responsible for the metabolism of a compound. marshall.edunih.gov
Information detailing the specific roles of cytochrome P450 enzymes or other metabolic enzymes in the biotransformation of this compound was not available in the consulted sources.
In Vitro Metabolic Stability Assessment
Metabolic stability is a measure of how readily a compound is metabolized by enzymes. In vitro metabolic stability studies are conducted by incubating the compound with biological matrices over time and monitoring the disappearance of the parent compound. selvita.comnih.govsolvobiotech.commedchemexpress.comwustl.eduwuxiapptec.comwuxiapptec.com
Specific data on the in vitro metabolic stability assessment of this compound were not found in the available literature.
Determination of Intrinsic Clearance (CLint)
Intrinsic clearance (CLint) is a key parameter derived from in vitro metabolic stability studies. It represents the inherent ability of the metabolizing enzyme system to clear the unbound drug, independent of factors like blood flow and protein binding. solvobiotech.comd-nb.infonih.govnih.govmedchemexpress.comwuxiapptec.comwuxiapptec.comevotec.commmv.orgnih.gov CLint is typically determined from the rate of disappearance of the parent compound in the incubation system, often expressed as units like µL/min/mg protein (for microsomes) or µL/min/10^6 cells (for hepatocytes). solvobiotech.comnih.govmedchemexpress.comevotec.com This parameter is crucial for predicting in vivo hepatic clearance. solvobiotech.comd-nb.infonih.govevotec.commmv.orgnih.gov
Quantitative data on the intrinsic clearance of this compound were not identified in the consulted sources.
Comparative Metabolic Stability Across Different Biological Systems
Assessing metabolic stability across different biological systems, such as liver microsomes, S9 fractions, hepatocytes, and potentially from different species (e.g., human, rat, mouse, dog), provides a more comprehensive understanding of a compound's metabolic profile and potential species differences. selvita.comnih.govsolvobiotech.comnih.govwuxiapptec.comevotec.comresearchgate.net Microsomes are primarily used to assess CYP-mediated Phase I metabolism, while hepatocytes, containing the full complement of hepatic enzymes and cofactors, are suitable for evaluating both Phase I and Phase II metabolism. selvita.comrroij.comnih.govevotec.com
Comparative metabolic stability data for this compound across different biological systems were not available in the consulted literature.
Prediction of Metabolism Sites and Pathways (In Silico)
In silico methods employ computational tools to predict the likely sites of metabolism on a compound's structure and the potential metabolic pathways it may undergo. selvita.comnih.govresearchgate.netnih.govmoldiscovery.comunivie.ac.at These methods utilize algorithms based on chemical structure, known metabolic reactions, and enzyme properties to forecast metabolic transformations. selvita.commoldiscovery.comunivie.ac.at In silico predictions can guide experimental studies and assist in the design of compounds with improved metabolic properties. selvita.comnih.govmoldiscovery.comunivie.ac.at
Environmental Fate and Degradation Pathways of Chemical Compounds Applicable to Chlorasquin Research
Sorption and Mobility in Environmental Compartments
No data could be located concerning the tendency of Chlorasquin to bind to soil or sediment particles (sorption) or its potential to move through different environmental compartments (mobility). This information is crucial for predicting its potential for leaching into groundwater or transport in surface water.
Without any scientific research on these fundamental aspects of its environmental behavior, it is impossible to create the detailed data tables and in-depth research findings requested. Therefore, the article on the "" cannot be generated at this time.
Soil Adsorption/Desorption Characteristics and Isotherms
A thorough review of publicly available scientific literature reveals a significant gap in the understanding of this compound's behavior in soil environments. Currently, there are no published studies that specifically investigate the soil adsorption and desorption characteristics of this compound. Consequently, data regarding its adsorption/desorption isotherms, which are crucial for predicting its mobility and partitioning in soil, are not available. Factors that typically influence the adsorption and desorption of chemical compounds in soil include soil organic matter content, clay content and type, pH, and cation exchange capacity. However, without experimental data for this compound, its potential to bind to soil particles remains unquantified.
Potential for Leaching and Surface Runoff
The potential for a chemical compound to leach through the soil profile and contaminate groundwater, or to be transported via surface runoff into aquatic ecosystems, is intrinsically linked to its soil adsorption/desorption behavior and its persistence in the environment. Given the absence of data on this compound's interaction with soil, a quantitative assessment of its leaching and surface runoff potential cannot be provided. Generally, compounds with low soil adsorption, high water solubility, and high persistence are more likely to leach or be transported by runoff. The lack of such fundamental physicochemical and environmental fate data for this compound precludes any scientifically sound prediction of its mobility in the environment.
Bioaccumulation and Biotransformation in Non-Target Organisms
Information regarding the bioaccumulation and biotransformation of this compound in non-target organisms is not available in the current body of scientific literature. Bioaccumulation refers to the process by which organisms can accumulate a chemical to concentrations higher than those in the surrounding environment. Biotransformation involves the metabolic conversion of a foreign chemical within an organism. Both are critical processes for assessing the potential ecological risk of a chemical. Without studies on the uptake, metabolism, and excretion of this compound in various species, its potential to accumulate in food webs and undergo metabolic changes that could alter its toxicity is unknown.
Future Research Directions and Emerging Paradigms in Chlorasquin Research
Advanced Synthetic Strategies (e.g., Biocatalysis, Flow Chemistry)
The synthesis of complex chemical entities like Chlorasquin can be significantly improved by adopting advanced synthetic strategies such as biocatalysis and flow chemistry. Biocatalysis, which utilizes enzymes or other biological molecules to catalyze reactions, offers a sustainable and often more efficient route compared to traditional chemical synthesis spinchem.comastrazeneca.comappliedcatalysts.com. Enzymes exhibit high chemo-, regio-, and stereoselectivity, potentially shortening synthetic pathways, avoiding the need for protection and deprotection steps, and simplifying isomer separation spinchem.com. This approach can lead to the production of desired molecules with high yields and exquisite selectivities under mild conditions, such as moderate temperatures and pH values, reducing energy costs and environmental impact spinchem.comappliedcatalysts.com. Recent research highlights the increasing integration of biocatalysis in chemical synthesis, including the development of novel enzymatic routes for complex biomolecules and versatile small molecule intermediates nih.gov. Protein engineering techniques, such as directed evolution, can further tune enzymes for specific synthetic steps, including cascade reactions and the efficient synthesis of enantiomerically enriched compounds nih.gov.
Flow chemistry, in contrast to traditional batch methods, involves pumping reagents continuously through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time wuxiapptec.com. This technique is increasingly used in drug discovery to improve processes and access chemistries that are difficult or impossible in batch settings wuxiapptec.comtandfonline.commanufacturingchemist.comdrugtargetreview.com. Flow chemistry can enhance safety and efficiency, particularly for reactions involving hazardous intermediates or extreme conditions wuxiapptec.comtandfonline.com. It also facilitates the rapid optimization of reaction conditions and enables the generation of diverse compound sets through techniques like automated compound library generation and segmented flow synthesis wuxiapptec.commanufacturingchemist.com. The combination of flow chemistry with modern synthetic methods opens doors for exploring new chemical space tandfonline.com.
Applying these strategies to this compound research could involve developing biocatalytic routes for specific chiral centers or functional group transformations within the this compound structure. Flow chemistry could be employed for the continuous synthesis of this compound or its precursors, improving scalability and safety. For example, reactions requiring precise temperature control or involving unstable intermediates could be optimized using flow systems wuxiapptec.com.
Integration of Omics Technologies for Systems-Level Understanding
Integrating omics technologies offers a powerful approach to gain a comprehensive, systems-level understanding of this compound's interactions within biological systems. "Omics" encompasses high-throughput methods for the global analysis of biological molecules, including genomics (genes), transcriptomics (RNA), proteomics (proteins), and metabolomics (small molecule metabolites) oecd.orgnih.govbiobide.com.
By applying omics technologies, researchers can characterize and quantify the molecular and biochemical changes that occur in cells, tissues, or organisms upon exposure to this compound oecd.org. This can provide insights into its mode of action, identify affected biological pathways, and potentially predict toxicological effects or characterize dose-response relationships oecd.org. For instance, transcriptomics could reveal changes in gene expression patterns, proteomics could identify modulated protein levels or modifications, and metabolomics could highlight alterations in metabolic profiles following this compound treatment.
Omics approaches can also aid in identifying biomarkers that predict outcomes related to this compound activity or potential off-target effects oecd.org. The integration of multiple omics datasets (e.g., genomics, transcriptomics, and proteomics from the same samples) can provide deeper insights into biological mechanisms and networks nih.gov. This systems-level perspective is crucial for understanding the full biological impact of this compound and identifying potential new applications or limitations. Omics technologies also facilitate target identification and validation in drug discovery biobide.com.
Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly transforming chemical discovery, offering powerful tools to accelerate various stages of research into compounds like this compound mdpi.com. AI/ML can be applied to analyze large datasets, predict molecular properties, and design novel chemical structures mdpi.comfrontiersin.org.
Accelerated SAR and QSAR Modeling
AI and ML algorithms are particularly effective in establishing connections between chemical structure and biological activity, a fundamental concept in structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) modeling mdpi.comneuraldesigner.comhep.com.cnnih.gov. QSAR models aim to quantify the relationship between the structural or physicochemical attributes of molecules and their associated biological effects mdpi.comneuraldesigner.com.
By leveraging ML, researchers can build predictive models that forecast the biological activity or potency of new compounds based on their chemical structures neuraldesigner.comnih.gov. This is invaluable in the search for effective compounds and for optimizing the activity of known compounds through molecular modifications neuraldesigner.com. AI techniques, including neural networks, have demonstrated effectiveness in predicting biological activities and building SAR/QSAR models, often outperforming traditional methods neuraldesigner.com. Applying AI/ML to this compound research can accelerate the understanding of how structural variations in this compound derivatives impact their biological activity, guiding the design of more potent or selective analogs.
De Novo Design of Novel Derivatives
Exploring New Biological Targets and Therapeutic Applications
Future research on this compound should actively explore new biological targets and potential therapeutic applications beyond any currently known uses. The identification of suitable biological targets is a critical initial step in drug discovery delta4.aiastrazeneca.comnih.govfrontiersin.org. Historically, targets were often identified by studying molecular pathways or genetic variants linked to diseases astrazeneca.com.
Modern approaches to target discovery are increasingly leveraging technologies like genomics, functional genomics, and AI/ML to identify novel targets astrazeneca.com. Molecular biology techniques have been instrumental in identifying specific molecules or proteins involved in disease processes, providing potential targets for drug development longdom.org. Disease-centered target discovery focuses on identifying biological molecules responsible for pathological phenotypes nih.gov.
Given that this compound is noted as a dihydrofolate reductase inhibitor hodoodo.comnih.gov, exploring its activity against dihydrofolate reductase in different biological contexts or organisms could reveal new therapeutic avenues. Furthermore, investigating its potential interactions with other biological molecules or pathways using techniques like phenotypic screening or target deconvolution could uncover entirely new targets and applications. The increasing understanding of disease mechanisms at a molecular level through genomics and transcriptomics can pave the way for identifying potential therapeutic targets that this compound or its derivatives might modulate biobide.com.
Methodological Innovations in Characterization and Analysis
Advancements in analytical methodologies are crucial for the comprehensive characterization and analysis of this compound and its behavior in various systems. Innovative techniques provide enhanced sensitivity, specificity, and throughput, enabling a deeper understanding of the compound's properties, purity, and interactions.
High-resolution mass spectrometry (HRMS) is a key analytical technique for studying molecules, offering high resolving power for the identification and quantification of compounds azolifesciences.comchromatographyonline.com. HRMS and tandem mass spectrometry (MS/MS or MSn) can provide detailed structural information and are valuable for analyzing complex mixtures and identifying metabolites or degradation products of this compound azolifesciences.comchromatographyonline.com.
Advanced chromatography techniques, capillary electrophoresis, and nuclear magnetic resonance (NMR) spectroscopy also play vital roles in the separation, identification, and structural elucidation of chemical compounds azolifesciences.com. Integrating these techniques can provide a more complete picture of this compound's characteristics. For example, coupling chromatography with MS (e.g., LC-MS) is a powerful approach for analyzing complex samples containing this compound.
Methodological innovations in chemical characterization are not limited to structural analysis but also extend to understanding interactions and behavior in biological and environmental matrices rsc.orgresearchgate.net. Techniques like laser ablation inductively coupled mass spectrometry (LA-ICP-MS) demonstrate the development of innovative approaches for chemical analysis in complex samples rsc.org. Applying these advanced analytical methods to this compound research will be essential for confirming its structure and purity, studying its stability, investigating its metabolic fate, and analyzing its presence in biological or environmental samples.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Chlorasquin, and how can researchers validate purity and structural integrity?
- Methodological Answer :
- Employ multi-step organic synthesis protocols, with reaction optimization under varying catalysts (e.g., palladium-based) and solvents (polar aprotic vs. non-polar).
- Validate purity using HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (MS) for trace impurity detection .
- Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography for crystalline derivatives .
- Data Table Example:
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Catalyst A, Solvent X | 72 | 99.5% |
| Catalyst B, Solvent Y | 68 | 98.8% |
Q. How can researchers design in vitro assays to assess this compound’s mechanism of action?
- Methodological Answer :
- Use dose-response experiments with cell lines (e.g., cancer models) to establish IC₅₀ values.
- Pair with fluorescence-based assays (e.g., confocal microscopy) to track target protein interactions .
- Include negative controls (e.g., solvent-only) and positive controls (known inhibitors) to minimize experimental bias .
Advanced Research Questions
Q. How should contradictory data on this compound’s efficacy across studies be systematically analyzed?
- Methodological Answer :
- Conduct a meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed studies, prioritizing randomized controlled trials (RCTs) .
- Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity and identify confounding variables (e.g., dosage variations, cell line specificity) .
- Example workflow:
Define inclusion/exclusion criteria for studies.
Extract efficacy metrics (e.g., tumor growth inhibition rates).
Perform sensitivity analysis to isolate outliers .
Q. What computational strategies can predict this compound’s off-target effects and metabolic pathways?
- Methodological Answer :
- Use molecular docking software (e.g., AutoDock Vina) to simulate ligand-protein interactions against databases like ChEMBL or PubChem .
- Apply machine learning models (e.g., Random Forest) trained on ADME (Absorption, Distribution, Metabolism, Excretion) datasets to forecast metabolic stability .
- Validate predictions with in vitro cytochrome P450 inhibition assays .
Q. How can researchers address reproducibility challenges in this compound’s in vivo pharmacokinetic studies?
- Methodological Answer :
- Standardize animal models (e.g., C57BL/6 mice) and dosing regimens across labs.
- Use LC-MS/MS for plasma concentration monitoring, ensuring calibration curves meet FDA validation criteria (R² > 0.99) .
- Share raw data and protocols via repositories like Zenodo to enable cross-validation .
Guidelines for Data Interpretation and Reporting
- For Structural Characterization : Always report crystallographic data (e.g., CCDC deposition numbers) and NMR chemical shifts (δ values) with referencing to internal standards (e.g., TMS) .
- For Biological Assays : Disclose cell line authentication (e.g., STR profiling) and assay repeatability (n ≥ 3) to mitigate false positives .
- For Computational Studies : Include force field parameters, grid box dimensions in docking studies, and hyperparameters in ML models to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
